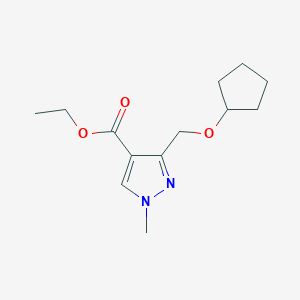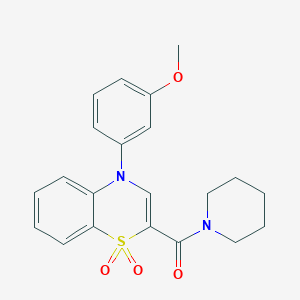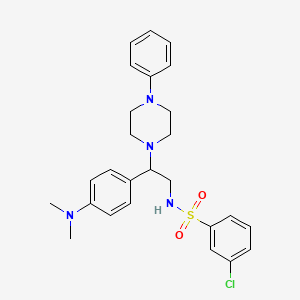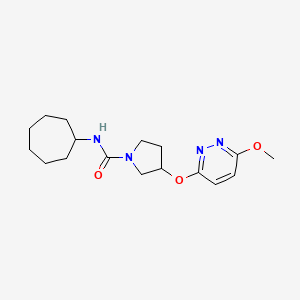
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. RNA polymerase I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly for solid tumors with high levels of rRNA synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potency
Research focuses on the synthesis of heterocyclic compounds, such as azetidinones and oxetanes, due to their biological and pharmacological potencies. Sulfonamide rings and their derivatives, closely related to the specified chemical structure, are significant for their presence in a variety of naturally occurring alkaloids and pharmaceuticals. For instance, the synthesis of substituted azetidinones derived from dimer of Apremilast highlights the importance of these compounds in medicinal chemistry, showcasing their potential in drug design and development (Jagannadham et al., 2019).
Fluorine-Containing Heterocycles
The incorporation of fluorine atoms into heterocyclic compounds, such as azetidines and oxetanes, has been explored for the development of new precursors with potential pharmaceutical applications. The Julia–Kocienski reaction allows for the preparation of fluoroalkylidene-oxetanes and -azetidines, which are valuable in the synthesis of fluorinated four-membered rings containing nucleic bases, esters, or aryl sulfone functions (Laporte et al., 2015).
Inhibitors of Cholesterol Absorption
Compounds structurally related to the specified molecule have been designed as potent, orally active inhibitors of cholesterol absorption. These inhibitors, such as SCH 58235, demonstrate remarkable efficacy in lowering liver cholesteryl esters in cholesterol-fed models, indicating their potential in treating hypercholesterolemia (Rosenblum et al., 1998).
Antimicrobial and Antifungal Agents
Derivatives of azetidinones and sulfonyl compounds have shown significant antimicrobial and antifungal activities. The design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives identified as inhibitors of HIV-1 replication highlight the therapeutic potential of these molecules in infectious disease treatment (Che et al., 2015).
Anticancer Activities
The development of thiazolidinone and azetidinone analogues based on fluorene moieties for their potential anticancer and antimicrobial activities against multidrug-resistant strains demonstrates the broad applicability of these heterocyclic compounds in addressing critical health issues. Some synthesized compounds have shown remarkable activity against specific cancer cell lines, indicating their potential as novel anticancer agents (Hussein et al., 2020).
Propiedades
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHJYFPJGRUKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)
![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
